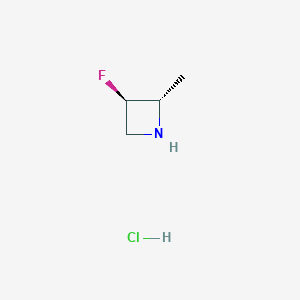

(2S,3R)-3-fluoro-2-methylazetidine hydrochloride

Description

(2S,3R)-3-Fluoro-2-methylazetidine hydrochloride is a fluorinated azetidine derivative characterized by a four-membered azetidine ring with a fluorine atom at the 3-position and a methyl group at the 2-position. Its stereochemistry (2S,3R) distinguishes it from other stereoisomers, such as the (2S,3S) configuration . Key properties include a molecular formula of C₄H₉ClFN, molecular weight of 125.57 g/mol, and storage requirements under inert atmosphere at 2–8°C . Hazard statements (H302, H315, H319, H335) indicate risks of toxicity upon ingestion, skin/eye irritation, and respiratory irritation .

Properties

IUPAC Name |

(2S,3R)-3-fluoro-2-methylazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN.ClH/c1-3-4(5)2-6-3;/h3-4,6H,2H2,1H3;1H/t3-,4+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIMHSJEJTYTNF-RFKZQXLXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CN1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-fluoro-2-methylazetidine hydrochloride typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts in the asymmetric synthesis of azetidines. For instance, the enantioselective synthesis of similar compounds has been achieved using Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale enantioselective synthesis using optimized reaction conditions to maximize yield and purity. The use of biocatalysts, such as carbonyl reductase from lactobacillus fermentum, has been explored for the preparation of chiral compounds, offering an environmentally friendly and efficient approach .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-fluoro-2-methylazetidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: Commonly involving nucleophiles such as halides or amines.

Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the azetidine ring.

Elimination Reactions: Leading to the formation of alkenes under specific conditions.

Common Reagents and Conditions

Nucleophiles: Halides, amines, and other nucleophiles are used in substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.

Reducing Agents: Like lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated azetidines, while oxidation reactions can produce azetidine oxides.

Scientific Research Applications

(2S,3R)-3-fluoro-2-methylazetidine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential as a bioactive compound in various biological assays.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2S,3R)-3-fluoro-2-methylazetidine hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Data Table: Key Properties of (2S,3R)-3-Fluoro-2-methylazetidine Hydrochloride and Analogues

Note: CAS number assumed identical due to stereoisomerism; actual CAS may vary.

Research Implications

- Fluorine vs. Methyl Groups : Fluorine’s electronegativity enhances binding to targets like enzymes, while methyl groups improve lipophilicity and bioavailability .

- Safety Profiles : Fluorinated azetidines generally require careful handling due to respiratory and dermal hazards, as seen in the target compound’s H335 and H319 warnings .

Biological Activity

(2S,3R)-3-fluoro-2-methylazetidine hydrochloride is a nitrogen-containing heterocyclic compound notable for its unique stereochemistry and potential applications in medicinal chemistry. Its molecular formula is C₄H₉ClFN, with a molecular weight of approximately 125.57 g/mol. The presence of the fluorine atom and the azetidine ring structure contribute to its diverse biological activities, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The compound's specific stereochemistry allows it to fit into active sites of these targets, modulating their activity and influencing various biological processes.

Key Interactions

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It can interact with receptors involved in signaling pathways, thereby influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antiviral Activity : Preliminary studies suggest that this compound may have antiviral properties, particularly against Hepatitis B virus (HBV) and possibly other viral pathogens.

- Antimicrobial Properties : The compound has shown potential antibacterial activity in various assays.

- Cytotoxic Effects : In certain cell lines, this compound displays cytotoxic effects, indicating its potential as an anticancer agent.

Research Findings

A summary of key findings related to the biological activity of this compound is presented in the following table:

Case Studies

-

Antiviral Efficacy Against HBV :

- In a study involving the synthesis of novel nucleoside analogs, this compound was evaluated for its ability to inhibit HBV polymerase. The compound demonstrated significant antiviral activity with an EC50 value of 7.8 nM, indicating its potential as a therapeutic agent against chronic HBV infections.

-

Cytotoxicity Assessment :

- In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner, suggesting its potential utility in cancer therapy.

Comparison with Similar Compounds

The unique stereochemistry and functional groups present in this compound differentiate it from structurally similar compounds:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| (2S)-3-fluoro-2-methylazetidine | Heterocyclic | Different stereochemistry affecting biological activity |

| 4-Fluoro-piperidine | Heterocyclic | Larger ring size; different biological activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S,3R)-3-fluoro-2-methylazetidine hydrochloride, given limited documented protocols?

- Methodological Answer : While direct synthesis methods for this compound are not well-documented, azetidine derivatives generally involve ring-closing reactions, nucleophilic substitution, or stereoselective fluorination. For example, the azetidine ring can be constructed via cyclization of β-fluoroamines or through [2+2] cycloaddition reactions. Fluorination at the 3-position may employ reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Post-synthesis, purification via recrystallization or chiral chromatography is critical to isolate the (2S,3R) enantiomer. Optimization should focus on reaction temperature, solvent polarity (e.g., THF vs. DCM), and protecting group strategies to enhance yield and stereochemical fidelity .

Q. How can researchers confirm the stereochemical configuration of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment. Alternatively, nuclear Overhauser effect (NOE) NMR experiments can differentiate between stereoisomers by analyzing spatial proximity of protons. For instance, the methyl group at C2 and fluorine at C3 will exhibit distinct NOE correlations in the (2S,3R) configuration. Chiral HPLC with a cellulose-based column can also validate enantiopurity by comparing retention times to known standards .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

- Methodological Answer :

| Technique | Purpose | Key Parameters |

|---|---|---|

| NMR | Confirm molecular structure and stereochemistry | H, C, F NMR; coupling constants (e.g., ) |

| Mass Spectrometry | Verify molecular weight and fragmentation pattern | High-resolution MS (HRMS) with ESI or EI ionization |

| HPLC | Assess purity and enantiomeric excess | Chiral columns (e.g., Chiralpak® IA/IB); mobile phase optimization |

| FT-IR | Identify functional groups (e.g., N-H stretch in azetidine) | Absorption bands at 3300–3500 cm |

- Contaminants (e.g., diastereomers) require gradient elution protocols and spiking with reference materials .

Advanced Research Questions

Q. How can the fluorine atom’s electronic effects influence the azetidine ring’s reactivity in further derivatization?

- Methodological Answer : The electronegative fluorine at C3 induces ring strain and polarizes adjacent bonds, making the azetidine susceptible to nucleophilic attack at C2 or C4. For example, the methyl group at C2 may sterically hinder substitutions, while C4 could undergo ring-opening with strong nucleophiles (e.g., Grignard reagents). Computational studies (DFT) can map electrostatic potential surfaces to predict reactive sites. Experimental validation via kinetic assays under varying pH and solvent conditions is recommended .

Q. What strategies mitigate racemization during functionalization of the azetidine ring?

- Methodological Answer : Racemization risks arise from the ring’s puckering dynamics and acidic α-protons. Strategies include:

- Using mild, non-basic conditions (e.g., photoredox catalysis instead of strong bases).

- Employing bulky protecting groups (e.g., Boc or Fmoc) to sterically shield the chiral center.

- Monitoring enantiopurity in real-time via inline HPLC during reactions.

Q. How do steric and electronic properties of this compound affect its solubility in aqueous vs. organic media?

- Methodological Answer : The methyl group at C2 and fluorine at C3 create a hydrophobic, electron-deficient ring. Solubility can be probed via:

| Solvent System | Method | Outcome |

|---|---|---|

| Aqueous Buffers | Shake-flask method | Likely low solubility; co-solvents (e.g., DMSO) may be required |

| Polar Aprotic | UV-Vis spectroscopy | Higher solubility in DMF or acetonitrile |

- LogP calculations (e.g., using ChemDraw) predict partitioning behavior. Experimental validation via phase solubility analysis is critical for formulation studies .

Q. What in vitro assays are suitable for screening its biological activity, given structural analogs’ antiviral potential?

- Methodological Answer : Prioritize assays targeting viral proteases or polymerases, as fluoro-azetidines may mimic natural substrates. Example workflow:

Enzyme Inhibition : Fluorescence-based assays with SARS-CoV-2 3CLpro or HIV-1 reverse transcriptase.

Cytotoxicity : MTT assay in HEK293 or Vero cells to establish selectivity indices.

Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure .

- Correlate results with molecular docking simulations (AutoDock Vina) to identify key interactions (e.g., fluorine-mediated H-bonds) .

Q. How can researchers resolve contradictions in reported bioactivity data for similar azetidine derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, salt concentrations) or impurity profiles. Solutions include:

- Reproducing studies with rigorously purified batches (≥95% HPLC purity).

- Cross-validating results in orthogonal assays (e.g., enzymatic vs. cell-based).

- Publishing raw data and detailed protocols to enhance reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.